molecular formula C16H16N2O2 B7514067 N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B7514067
M. Wt: 268.31 g/mol
InChI Key: HVRQOQWBHAIIIN-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as MBX-2982, is a small molecule drug that has been studied for its potential use in the treatment of type 2 diabetes. It works by targeting a specific receptor in the body, known as GPR119, which is involved in the regulation of glucose and insulin levels.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its binding to the GPR119 receptor, which is primarily located in the pancreas and gastrointestinal tract. Activation of this receptor leads to the release of incretin hormones, such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose control.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion and glucose control, N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of glucagon-like peptide-2 (GLP-2), which is involved in the regulation of intestinal function and nutrient absorption. It has also been shown to reduce inflammation and oxidative stress in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide in lab experiments is its specificity for the GPR119 receptor, which allows for targeted manipulation of this pathway. However, one limitation is that the drug has only been studied in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Another area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to fully understand the safety and efficacy of the drug in humans.

Synthesis Methods

The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. One method that has been described in the literature involves the use of a palladium-catalyzed coupling reaction between a boronic acid and an aryl halide. This method has been shown to be efficient and scalable, making it suitable for large-scale production.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been the subject of extensive scientific research, with a focus on its potential use in the treatment of type 2 diabetes. Studies have shown that the drug can stimulate the release of insulin from pancreatic beta cells, leading to improved glucose control. It has also been shown to improve glucose tolerance and reduce body weight in animal models of diabetes.

properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-9-17-14-8-12(4-5-15(14)20-9)18-16(19)13-7-10-2-3-11(13)6-10/h2-5,8,10-11,13H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRQOQWBHAIIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

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